Complete Oral Bioavailability of 5-FU Achieved Only with Irreversible DPD Inactivation by Eniluracil
Eniluracil increases the oral bioavailability of 5-fluorouracil (5-FU) to approximately 100%, eliminating the erratic and incomplete absorption characteristic of oral 5-FU without DPD inhibition. In contrast, oral 5-FU alone exhibits highly variable bioavailability due to first-pass DPD-mediated catabolism in the gut and liver, with interpatient variation exceeding 20-fold . UFT, which employs uracil as a competitive DPD substrate, achieves incomplete and reversible DPD inhibition, while S-1's gimeracil component provides only reversible DPD suppression .
| Evidence Dimension | 5-FU Oral Bioavailability |
|---|---|
| Target Compound Data | 100% (complete bioavailability) |
| Comparator Or Baseline | Oral 5-FU without DPD inhibitor: 0-80% (highly variable, >20-fold interpatient variation) |
| Quantified Difference | ~100% vs. 0-80% variable absorption; eliminates interpatient variability |
| Conditions | Human subjects receiving oral eniluracil (20 mg BID) + oral 5-FU (2 mg total dose) |
Why This Matters
Complete and predictable oral bioavailability enables reliable oral dosing of 5-FU, which otherwise requires intravenous administration due to erratic absorption.
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